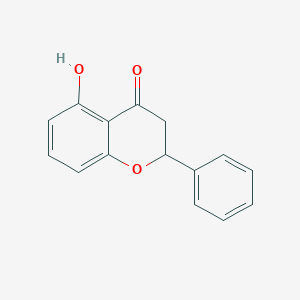
5-hydroxyflavanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxyflavanone is a naturally occurring flavonoid, a subclass of polyphenolic compounds found in various plants. It is known for its diverse biological activities and potential health benefits. The compound has a molecular formula of C15H12O3 and is characterized by a hydroxyl group attached to the flavanone structure. This compound is of significant interest due to its antioxidant, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: 5-Hydroxyflavanone can be synthesized through various methods. One common approach involves the cyclization of 2’-hydroxychalcones. This process typically requires acidic or basic conditions to facilitate the intramolecular conjugate addition . Another method involves the use of palladium (II)-catalyzed oxidative cyclization of 2’-hydroxydihydrochalcones, which provides a more efficient and atom-economic route .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the stem bark of Garcinia malaccensis, using methanolic extraction followed by chromatographic techniques . This method ensures the isolation of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions: 5-Hydroxyflavanone undergoes several types of chemical reactions, including:
Oxidation: Conversion to flavones through oxidative processes.
Reduction: Reduction of the carbonyl group to form dihydroflavonols.
Substitution: Hydroxylation and methoxylation reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidants such as iodine (I2) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Hydroxylation using hydroxylating agents and methoxylation using methylating agents.
Major Products:
Oxidation: Flavones.
Reduction: Dihydroflavonols.
Substitution: Hydroxylated and methoxylated flavanones.
科学的研究の応用
Antioxidant Properties
5-Hydroxyflavanone exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress. A study demonstrated its ability to reduce hemolysis in human erythrocytes induced by hydrogen peroxide, highlighting its potential as a protective agent against oxidative damage .
Table 1: Antioxidant Activity of this compound
| Concentration (μg/mL) | % Hemolysis Reduction |
|---|---|
| 50 | 30% |
| 100 | 50% |
| 200 | 70% |
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties, effective against various bacterial strains. Its Minimum Inhibitory Concentration (MIC) was determined to be relatively low, suggesting potent antibacterial activity .
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 150 |
| Bacillus subtilis | 200 |
DNA Binding and Protein Interaction
The interaction of this compound with DNA and proteins has been extensively studied. It forms stable complexes with lanthanide ions, which can bind to calf thymus DNA, indicating potential applications in cancer research and drug development .
Case Study: DNA Binding Affinity
In a fluorescence titration study, the binding constant (K_b) for the complex of this compound with DNA was found to be approximately 104, suggesting strong interaction and potential for therapeutic applications .
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound have been evaluated in animal models. It was observed that after oral administration, the compound is rapidly metabolized into glucuronides, indicating efficient absorption and metabolism . This property is essential for its potential use in therapeutic settings.
Table 3: Metabolic Pathways of this compound
| Administration Route | Major Metabolites | Time to Peak Concentration |
|---|---|---|
| Oral | Glucuronides | 1 hour |
| Intravenous | Parent compound | Immediate |
Therapeutic Potential in Cancer Treatment
Flavonoids, including this compound, have been investigated for their chemotherapeutic effects. They exhibit cytotoxic properties against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth .
Case Study: Cytotoxicity Against Cancer Cells
In vitro studies demonstrated that this compound effectively inhibited the proliferation of breast cancer cells with an IC50 value of approximately 25μg/mL, showcasing its potential as an anticancer agent .
作用機序
5-Hydroxyflavanone is compared with other hydroxyflavanones, such as:
- 2’-Hydroxyflavanone
- 4’-Hydroxyflavanone
- 6-Hydroxyflavanone
- 7-Hydroxyflavanone
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which influences its biological activity and chemical reactivity. For instance, it exhibits stronger antioxidant activity compared to some of its analogs .
類似化合物との比較
特性
CAS番号 |
22701-17-3 |
|---|---|
分子式 |
C15H12O3 |
分子量 |
240.25 |
IUPAC名 |
5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-8,14,16H,9H2 |
SMILES |
C1C(OC2=CC=CC(=C2C1=O)O)C3=CC=CC=C3 |
同義語 |
2,3-Dihydro-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















